(Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide

Description

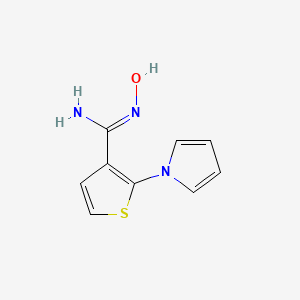

(Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide is a thiophene-based carboximidamide derivative characterized by a pyrrole substituent at the 2-position and a hydroxyimino group at the 3-position. Its molecular structure combines a thiophene core with a pyrrole heterocycle, conferring unique electronic and steric properties. The compound is identified by CAS registry number MFCD04125727 and is commercially available through four suppliers . Its IUPAC name reflects the Z-configuration of the hydroxyimino group, which influences its reactivity and intermolecular interactions.

Properties

IUPAC Name |

N'-hydroxy-2-pyrrol-1-ylthiophene-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-8(11-13)7-3-6-14-9(7)12-4-1-2-5-12/h1-6,13H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPZJFNLQDPSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CS2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=C1)C2=C(C=CS2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring fused with a pyrrole moiety, which is known for its diverse biological properties. The hydroxyl and carboximidamide functional groups are critical for its reactivity and interaction with biological systems.

Anticancer Activity

Thiophene carboxamide derivatives have been investigated for their anticancer properties. A study highlighted that certain thiophene-based compounds exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells . The mechanism of action often involves disruption of microtubule dynamics, similar to the established anticancer agent Combretastatin A-4. Given the structural similarities, this compound may also possess anticancer activity through similar pathways.

Anti-parasitic Activity

Another area of interest is the anti-parasitic potential of thiophene derivatives. For example, a study identified a related thiophene compound that showed potent activity against Leishmania major, with an EC50 value of 0.09 µM and significant selectivity towards the parasite over mammalian cells . The mechanism involved the generation of reactive oxygen species (ROS), suggesting that this compound could similarly affect parasitic organisms through oxidative stress pathways.

Case Studies and Research Findings

Scientific Research Applications

Pesticidal Activities

Recent studies have highlighted the insecticidal properties of compounds similar to (Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide. For instance, related thienylpyridyl compounds have demonstrated significant larvicidal activity against pests such as the oriental armyworm and diamondback moth, achieving lethality rates of up to 100% at specific concentrations .

Table 1: Insecticidal Activity of Thienylpyridyl Compounds

| Compound Name | Target Pest | Concentration (mg/L) | Lethality Rate (%) |

|---|---|---|---|

| Compound A | Mythimna separata | 200 | 60 |

| Compound B | Plutella xylostella | 200 | 100 |

Antifungal Properties

The antifungal potential of derivatives containing thiophene rings has also been explored. A study on thiophene-based compounds showed promising antifungal activity against various pathogens, including Fusarium graminearum and Botrytis cinerea. The EC50 values for some derivatives were significantly lower than those of existing fungicides, indicating their efficacy .

Table 2: Antifungal Activity of Thiophene Derivatives

| Compound Name | Target Fungi | EC50 (µg/mL) |

|---|---|---|

| Compound C | Fusarium graminearum | 1.26 |

| Compound D | Botrytis cinerea | 6.04 |

Potential Drug Candidates

Compounds like this compound are being investigated for their potential as drug candidates due to their structural characteristics that may influence biological activity. The presence of the thiophene moiety is particularly relevant in drug design, as it can enhance the pharmacological profile of the compounds.

Synthesis and Evaluation

A detailed study involved the synthesis of various derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activities, leading to the identification of several candidates with enhanced insecticidal and antifungal properties .

Structural Optimization

The optimization process included modifying functional groups around the thiophene and pyrrole rings to improve efficacy and reduce toxicity. This iterative approach has been crucial in developing safer and more effective agricultural chemicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other carboximidamide derivatives, differing primarily in substituent groups. Below is a comparative analysis:

Table 1: Structural and Commercial Comparison of Carboximidamide Derivatives

*Estimated based on structural analysis; explicit data unavailable in evidence.

Key Comparative Insights:

The imidazole derivative () lacks a thiophene core, instead featuring an ethanimidamide backbone, which reduces molecular weight and alters solubility .

Physicochemical Properties: The trifluoromethyl analog (MW 210.18) is heavier than the pyrrole-substituted compound (estimated MW ~207.26) due to fluorine atoms. The pyrrole substituent may enhance hydrogen-bonding capacity via its NH group, unlike the CF₃ group, which lacks H-bond donors. This could influence crystallization behavior or target binding .

Commercial Availability :

- The target compound is more widely available (4 suppliers) compared to the imidazole analog (3 suppliers) and the trifluoromethyl derivative (1 supplier), suggesting greater industrial or research interest .

Synthetic Considerations :

- Introducing a pyrrole group likely requires palladium-catalyzed cross-coupling reactions, whereas trifluoromethyl groups are typically added via fluorination or nucleophilic substitution .

Research Findings:

- Electronic Effects : The pyrrole group’s electron-donating nature could stabilize the thiophene ring’s aromaticity, contrasting with the electron-withdrawing CF₃ group, which may polarize the ring and affect reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.